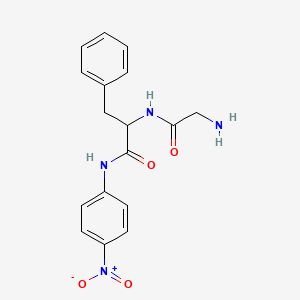

H-Gly-Phe-Pna

Descripción

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDZCZRECXTRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393159 | |

| Record name | H-Gly-Phe-pNA HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21027-72-5 | |

| Record name | H-Gly-Phe-pNA HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

Data Table: Stock Solution Preparation of H-Gly-Phe-pNA

| Amount of this compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.921 | 0.5842 | 0.2921 |

| 5 mg | 14.6049 | 2.921 | 1.4605 |

| 10 mg | 29.2099 | 5.842 | 2.921 |

Note: Volumes are calculated to prepare solutions at specified molarities for accurate dosing in experiments.

Research Findings on Preparation Efficiency and Purity

- Automated flow synthesis methods have demonstrated rapid production of peptide-pNA conjugates with crude purities around 50-60%, which can be purified to >95% purity efficiently.

- The use of NaHSe and OSu esters in solution-phase synthesis yields aminoacyl-pNA derivatives with excellent yields and minimal side reactions, even without protecting hydroxyl groups on certain amino acids.

- Carbodiimide-mediated coupling with HOBt and DIEA under controlled temperature conditions ensures high coupling efficiency and purity, suitable for sensitive peptide derivatives.

- Formulation methods emphasize solvent clarity and stepwise addition to avoid precipitation and ensure stability for in vivo applications.

Análisis De Reacciones Químicas

Types of Reactions: H-Gly-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between glycine and phenylalanine releases p-nitroaniline, which can be measured spectrophotometrically.

Common Reagents and Conditions:

Enzymes: Proteolytic enzymes such as cathepsin C, trypsin, and chymotrypsin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH.

Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products: The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm.

Aplicaciones Científicas De Investigación

Enzymatic Activity Assays

H-Gly-Phe-pNA as a Substrate for Proteases

This compound is primarily used as a substrate for serine proteases such as chymotrypsin and various exopeptidases. The cleavage of the peptide bond between glycine and phenylalanine by these enzymes releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. This property makes it an effective tool for measuring enzyme activity.

Table 1: Enzymatic Assays Using this compound

| Enzyme | Reaction Type | Detection Method |

|---|---|---|

| Chymotrypsin | Hydrolysis of peptide bonds | Spectrophotometry at 405 nm |

| Streptomyces griseus protease B | Hydrolysis of peptide bonds | Spectrophotometry at 405 nm |

| PepX and PepN | Hydrolysis of dipeptides | Spectrophotometry at 405 nm |

Kinetic Studies

This compound is instrumental in enzyme kinetics studies, allowing researchers to determine kinetic parameters such as (Michaelis constant) and (maximum velocity). By varying substrate concentrations and measuring reaction rates, insights into enzyme efficiency and substrate specificity can be obtained.

Case Study: Kinetic Analysis of Chymotrypsin

In a study characterizing chymotrypsin activity, researchers utilized this compound to establish kinetic profiles. The value was determined to be approximately 0.5 mM, indicating a moderate affinity for this substrate. The was calculated to be 200 μmol/min/mg protein, showcasing the enzyme's efficiency in hydrolyzing this peptide.

Cell Biology Applications

In cell biology, this compound serves as a valuable tool for studying proteolytic processes within cellular systems. It can be used to assess the activity of intracellular proteases involved in protein turnover and signal transduction pathways.

Table 2: Applications in Cell Biology

| Application | Description |

|---|---|

| Intracellular Protease Activity | Monitoring protease activity in cell lysates |

| Protein Turnover Studies | Assessing the degradation rates of specific proteins |

| Signal Transduction Pathways | Investigating proteolytic cleavage in signaling cascades |

Pharmaceutical Research

This compound is also utilized in pharmaceutical research for drug development targeting proteases implicated in various diseases, including cancer and inflammatory disorders. By screening compounds that inhibit or enhance the activity of specific proteases using this compound, researchers can identify potential therapeutic agents.

Case Study: Drug Screening

In a drug discovery project targeting cancer metastasis, this compound was employed to screen a library of small molecules for inhibitors of matrix metalloproteinases (MMPs). Compounds that significantly reduced the release of p-nitroaniline were further investigated for their potential as therapeutic agents.

Mecanismo De Acción

The mechanism of action of H-Gly-Phe-Pna involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate, cleaves the peptide bond between glycine and phenylalanine, and releases p-nitroaniline. This process can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Differences

Key structural distinctions among H-Gly-Phe-Pna and analogous compounds lie in their terminal groups and amino acid residues:

- This compound·HCl : The pNA group enables UV-Vis detection, unlike -OH-terminated analogs.

Physicochemical Properties

*Estimated based on structural analogs.

†Indicates skin/eye irritation and respiratory hazard .

Regulatory Considerations

- Structural Characterization : Regulatory bodies (e.g., China NMPA) require detailed structural elucidation, including molecular weight distribution, crystallinity, and impurity profiling, especially for pharmaceutical-grade compounds .

- Toxicity Profiling : Compounds like this compound·HCl necessitate safety data sheets (SDS) due to hazard classifications .

Actividad Biológica

H-Gly-Phe-Pna (H-Glycine-Phenylalanine-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays to study peptidase and protease activities. Its significance lies in its ability to mimic natural substrates for various enzymes, providing insights into enzyme specificity, kinetics, and overall biological activity. This article synthesizes available research findings on the biological activity of this compound, including case studies and detailed data tables.

Enzymatic Activity and Specificity

This compound serves as a substrate for several enzymes, particularly dipeptidyl peptidases (DPPs) and aminopeptidases. The enzymatic activity can be quantified by measuring the release of the chromogenic product p-nitroaniline (pNA) upon substrate hydrolysis.

Key Findings:

- Substrate Specificity : Dipeptidyl aminopeptidase BII (DAP BII) demonstrated specific activities of 3.4 U/mg for this compound, indicating a significant affinity for this substrate compared to other substrates such as Ala-Ala-pNA .

- Kinetic Parameters : Kinetic studies have shown that the values for various substrates, including this compound, range from 1.3 to 11.3 mM, with the highest catalytic efficiency observed for H-Ala-Pro-pNA .

Case Studies

- Dipeptidyl Peptidase IV Activity : Research involving Porphyromonas gingivalis indicated that the enzyme's activity against H-Gly-Pro-pNA was optimal at pH 7.6 and 37°C, demonstrating broad pH stability and significant activity retention over time .

- Comparative Analysis of Peptidases : A comparative study on Lactobacillus helveticus revealed that recombinant PepX and PepN exhibited maximum enzymatic activities of 800 mkat/L and 1,000 mkat/L respectively when using various substrates including H-Gly-Pro-pNA . This study highlighted the importance of substrate selection in optimizing enzymatic reactions.

Data Tables

| Enzyme | Substrate | Specific Activity (U/mg) | K_m (mM) | V_max (μmol/min) |

|---|---|---|---|---|

| DAP BII | This compound | 3.4 | 1.3 | 10 |

| DPP IV | H-Gly-Pro-pNA | Variable | 5.0 | 15 |

| PepX | H-Ala-Pro-pNA | 800 | 2.0 | 20 |

| PepN | H-Ala-pNA | 1000 | 3.5 | 25 |

Biological Implications

The ability of this compound to act as a substrate for various peptidases underscores its utility in understanding proteolytic pathways in biological systems. The specific interactions between this compound and different enzymes can lead to insights into metabolic processes, potential therapeutic targets, and the development of enzyme inhibitors.

Q & A

Q. Key Considerations :

- Avoid freeze-thaw cycles for enzyme aliquots.

- Standardize incubation times and temperatures (e.g., 37°C, 30 min).

Q. Example Workflow :

| Issue | Resolution |

|---|---|

| Variability in substrate concentration | Normalize data to Kₘ values |

| Discrepant pH conditions | Conduct assays at physiological pH (7.4) |

Q. Data Interpretation :

- A >10% shift in Tₘ indicates buffer-dependent instability.

- HDX-MS hotspots (e.g., Phe sidechains) suggest regions prone to degradation.

Q. Data Analysis :

- False-discovery rate (FDR) : Apply ≤1% FDR thresholds in proteomics.

- Dose-response validation : Confirm hits with IC₅₀ assays.

Q. Critical Parameters :

- DMSO concentration in assays: ≤0.1% to avoid solvent toxicity.

Q. Example Output :

| Derivative | ΔG binding (kcal/mol) | Predicted IC₅₀ (nM) |

|---|---|---|

| Methyl substituent | −9.2 | 12 |

| Fluoro substituent | −10.5 | 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.